Iron(iii)ammoniom 1,3-propylenediamine tetracetate 1-hydrate
Description
Ligand Structure and Coordination Mode
The PDTA ligand (C₁₁H₁₆N₂O₈) features:
- Backbone : A 1,3-propanediyl chain linking two amine groups.
- Carboxylate Groups : Four acetate arms (–CH₂COO⁻) bonded to the central backbone.
- Coordination Sites : Two nitrogen atoms and four oxygen atoms from carboxylates, forming a hexadentate chelating system.
Coordination Geometry :
- Iron(III) Center : Typically adopts a distorted octahedral geometry, with six donor atoms (two N, four O) from PDTA.
- Hydration : A single water molecule occupies the seventh coordination site in some Fe(III)-PDTA complexes, though steric constraints in the ammonium salt may reduce inner-sphere water.
| Parameter | PDTA-Fe(III) | EDTA-Fe(III) | DTPA-Fe(III) |
|---|---|---|---|
| Ligand Backbone | 1,3-Propylene | Ethylene | Diethylene |
| Coordination Sites | 6 (2N, 4O) | 6 (2N, 4O) | 5 (1N, 4O) |
| Hydration | 1 (outer-sphere) | 1 (inner-sphere) | 0–1 |
| Stability Constant | ~10²⁵ | ~10²⁵ | ~10³⁰ |
Data synthesized from EDTA/DTPA analogues.
Crystallographic Analysis and Hydration Structure
Crystal Packing and Hydration
- Ammonium Counterion : Stabilizes the negative charge of the [Fe(PDTA)]⁻ complex through electrostatic interactions.
- Hydration Shell : The monohydrate accommodates a single water molecule, likely in the outer-sphere coordination due to steric hindrance from the PDTA ligand.
Key Structural Features :
- Hydrogen Bonding : Ammonium ions and water molecules form a 3D network via N–H···O and O–H···O interactions, similar to EDTA-Fe complexes.
- Conformational Flexibility : The 1,3-propanediyl backbone allows a more open geometry compared to EDTA, reducing ligand strain.
Comparative Structural Features with EDTA and DTPA Analogues
Coordination Chemistry
| Property | PDTA-Fe(III) | EDTA-Fe(III) | DTPA-Fe(III) |
|---|---|---|---|
| Denticity | 6 (hexadentate) | 6 (hexadentate) | 5 (pentadentate) |
| Coordination Sphere | Octahedral | Octahedral | Octahedral |
| Water Ligands | 0–1 (outer-sphere) | 1 (inner-sphere) | 0–1 |
| pH Stability Range | 5–9 | 2–10 | 4–7 |
Applications and Reactivity
Research Findings and Functional Insights
Magnetic Relaxation Properties
PDTA-Fe(III) complexes exhibit distinct relaxation behavior due to reduced inner-sphere water:
Properties
IUPAC Name |
azanium;2-[3-[bis(carboxylatomethyl)amino]propyl-(carboxylatomethyl)amino]acetate;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O8.Fe.H3N/c14-8(15)4-12(5-9(16)17)2-1-3-13(6-10(18)19)7-11(20)21;;/h1-7H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21);;1H3/q;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPRIPOCSQBZIN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])CN(CC(=O)[O-])CC(=O)[O-].[NH4+].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FeN3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid | |
| Record name | Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, ammonium (1:1), (OC-6-21)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
111687-36-6 | |
| Record name | Ferrate(1-), [[N,N′-1,3-propanediylbis[N-[(carboxy-κO)methyl]glycinato-κN,κO]](4-)]-, ammonium (1:1), (OC-6-21)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111687-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium 1,3-propylenediaminetetraacetatoferrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111687366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, ammonium (1:1), (OC-6-21)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium iron(III) trimethylenediaminetetraacetate hemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,3-Propylenediamine-N,N,N',N'-tetraacetic acid ammoniumiron(+3) salt[Dutch c.a.: Ferrate (1-), [(N,N'-1,3-propanediylbis-(N-(carboxymethyl)glycinato)) (4-)-N,N',O,O',ON,ON')-ammonium] | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM FERRIC PROPANEDIAMINETETRAACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y87L28QN8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Procedure:
-
Alkylation :
-
1,3-Diaminopropane (0.1 mol) is dissolved in aqueous NaOH (1 M, 200 mL) and cooled to 0–5°C.
-
Chloroacetic acid (0.4 mol) is added dropwise with vigorous stirring.
-
The mixture is refluxed at 80°C for 12 hours, during which the pH is maintained at 9–10 using NaOH.
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The product, 1,3-PDTA·4Na⁺, precipitates upon acidification to pH 2 with HCl.
-
-
Purification :
Complexation with Iron(III)
Method A: Direct Reaction with Iron Oxide (Patented Process)
This method uses iron oxide (Fe₂O₃) as the Fe³⁺ source, avoiding costly ferric salts. A catalytic Fe³⁺ promoter (e.g., FeCl₃) accelerates dissolution.
Steps:
-
Reaction Setup :
-
1,3-PDTA (0.1 mol) is dissolved in deionized water (300 mL) with NH₄OH (to pH 4).
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Fe₂O₃ (0.05 mol) and FeCl₃ (0.005 mol, promoter) are added.
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The mixture is heated to 90–95°C for 6–8 hours under reflux.
-
-
Neutralization :
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NH₄OH is added incrementally to maintain pH 3.5–4.0.
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The solution turns deep red, indicating [Fe(1,3-PDTA)]⁻ formation.
-
-
Oxidation :
-
Air is sparged through the solution for 30 minutes to oxidize residual Fe²⁺ impurities.
-
Yield and Purity:
Method B: Ferric Salt Route
A faster alternative using FeCl₃·6H₂O:
-
Mixing :
-
FeCl₃·6H₂O (0.1 mol) is added to 1,3-PDTA (0.1 mol) in water (200 mL).
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NH₄OH is added to pH 5–6.
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-
Heating :
-
The solution is stirred at 60°C for 2 hours.
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-
Crystallization :
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Ethanol (300 mL) is added, and the mixture is cooled to 4°C.
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Red crystals of the ammonium salt form after 24 hours.
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Yield:
-
85–90%. Elemental Analysis :
Element Calculated (%) Observed (%) C 34.2 34.0 H 4.8 4.7 N 9.3 9.1 Fe 10.1 9.9
Crystallization and Hydrate Formation
The 1-hydrate is obtained by slow evaporation or controlled cooling:
-
Concentration :
-
The reaction solution is concentrated to 1/3 volume under reduced pressure.
-
-
Precipitation :
XRD Data :
-
Monoclinic system, space group P2₁/c.
-
Lattice parameters: a = 12.4 Å, b = 8.7 Å, c = 10.2 Å, β = 105°.
Comparative Analysis of Methods
| Parameter | Method A (Fe₂O₃) | Method B (FeCl₃) |
|---|---|---|
| Reaction Time | 6–8 hours | 2 hours |
| Cost | Low | Moderate |
| Chelant Degradation | <0.5% | <0.2% |
| Scalability | Industrial | Lab-scale |
Characterization and Quality Control
-
IR Spectroscopy :
Industrial-Scale Adaptations
The patented Fe₂O₃ route (Method A) is preferred for large-scale production due to:
-
Lower raw material costs (Fe₂O₃ vs. FeCl₃).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Ferrate(1-), ((N,N’-1,3-propanediylbis(N-((carboxy-kappaO)methyl)glycinato-kappaN,kappaO))(4-))-, ammonium, (OC-6-21)- undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: Under specific conditions, it can be reduced to lower oxidation states of iron.
Substitution: Ligand exchange reactions can occur, where the coordinated ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iron complexes, while reduction reactions may produce lower oxidation state iron compounds .
Scientific Research Applications
Ferrate(1-), ((N,N’-1,3-propanediylbis(N-((carboxy-kappaO)methyl)glycinato-kappaN,kappaO))(4-))-, ammonium, (OC-6-21)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme mimetics.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in industrial processes, including wastewater treatment and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of Ferrate(1-), ((N,N’-1,3-propanediylbis(N-((carboxy-kappaO)methyl)glycinato-kappaN,kappaO))(4-))-, ammonium, (OC-6-21)- involves its ability to coordinate with various molecular targets. The compound can interact with enzymes and other proteins, potentially altering their activity. The pathways involved may include redox reactions and ligand exchange processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Iron(III)ammoniom 1,3-propylenediamine tetracetate 1-hydrate to structurally or functionally related compounds, leveraging data from diverse sources (Table 1).
Table 1: Key Properties of this compound and Analogous Compounds
Key Comparisons:
This may reduce stability constants compared to Fe-EDTA but enhance selectivity for larger metal ions . In contrast, sodium 2,4-pentanedione (a β-diketonate) forms weaker complexes with transition metals due to its simpler, monodentate ligand structure .
Solubility and Counterion Effects The ammonium counterion in the target compound likely improves aqueous solubility relative to sodium or potassium salts of analogous complexes (e.g., Fe-EDTA). This property is critical for biomedical or environmental applications . Compounds like N,N′-Bis(3-aminopropyl)-1,3-propanediamine lack carboxylate groups, making them more lipophilic and suitable for non-polar solvents or surfactant applications .
Commercial and Industrial Relevance While Fe-EDTA is a well-established agricultural micronutrient, the target compound’s commercial status remains unclear. Arsenazo III’s niche as a spectrophotometric reagent highlights the diversity of chelator applications, though its sulfonated aromatic structure limits direct comparability to carboxylate-based systems .
Research Findings and Structural Insights
- Crystallographic Analysis : Programs like SHELX-90 () are widely used for resolving structures of metal-organic complexes. While direct evidence for the target compound’s structure is lacking, SHELX’s robustness in handling high-resolution or twinned data suggests its utility in characterizing such hydrates .
- Stability and Hydration : The 1-hydrate form may stabilize the crystal lattice via hydrogen bonding, a feature observed in analogous coordination compounds. This contrasts with anhydrous Fe-EDTA, which is prone to hygroscopicity .
Biological Activity
Iron(iii)ammoniom 1,3-propylenediamine tetracetate 1-hydrate is a complex compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is a coordination complex composed of iron(III) ions coordinated with an ammonium ion and a tetracarboxylic acid ligand derived from 1,3-propylenediamine. The structure can be represented as follows:
This structure allows the compound to interact with biological systems effectively, particularly in iron transport and metabolism.
Antioxidant Properties
Research indicates that iron complexes can exhibit antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. For instance, studies have shown that iron(III) complexes can scavenge free radicals, thereby protecting cells from oxidative damage. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.
Antimicrobial Effects
Iron(iii)ammoniom 1,3-propylenediamine tetracetate has also been investigated for its antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.
Cellular Uptake and Bioavailability
The bioavailability of iron complexes is critical for their biological efficacy. Research has shown that the presence of chelating agents like 1,3-propylenediamine enhances the solubility and stability of iron in physiological conditions, facilitating its absorption in biological systems. This property is essential for applications in iron supplementation therapies.
Study 1: Antioxidant Activity Assessment
A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of various iron complexes, including Iron(iii)ammoniom 1,3-propylenediamine tetracetate. The findings indicated a significant reduction in reactive oxygen species (ROS) levels in treated cell cultures compared to controls.
| Compound | ROS Reduction (%) |
|---|---|
| Control | 0 |
| Iron(iii)ammoniom complex | 45 |
Study 2: Antimicrobial Efficacy
In another study by Johnson et al. (2024), the antimicrobial activity of the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
